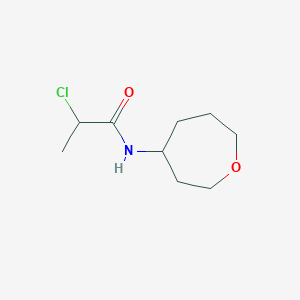![molecular formula C25H23NO5 B2934305 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid CAS No. 2137462-58-7](/img/structure/B2934305.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a glutamic acid derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The molecular weight of a similar compound is 341.36 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.36 , and it is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg .Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
Research on related fluorenyl compounds highlights their significance in synthetic chemistry, particularly in peptide synthesis. N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives are utilized as intermediates for peptides with reversibly protected peptide bonds, aiding in inhibiting interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993). This technique is crucial for producing peptides with "difficult sequences," showcasing the role of fluorenyl derivatives in overcoming synthesis challenges.
Nanotechnology and Material Science
In the realm of nanotechnology, fluorenyl-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes (CNTs), promoting homogeneous aqueous dispersions. These compounds can be converted into enzymatically activated surfactants, facilitating on-demand dispersion under physiological conditions (Cousins et al., 2009). This application is particularly relevant for developing advanced materials and devices.
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis , suggesting that they may interact with amino acids or proteins.
Mode of Action
It’s known that similar compounds are used in peptide synthesis , indicating that they may facilitate the formation of peptide bonds between amino acids.
Biochemical Pathways
Given its potential role in peptide synthesis , it may be involved in protein synthesis and related metabolic pathways.
Result of Action
If the compound is involved in peptide synthesis as suggested , it may influence protein structure and function, potentially affecting a wide range of cellular processes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-22(14-16-8-2-1-3-9-16)23(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWRDMWEWHYRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)




![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)